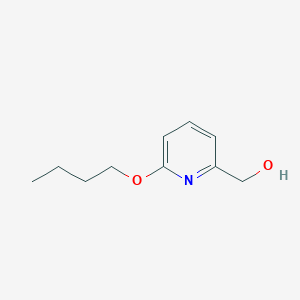

6-Butoxy-2-hydroxymethylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(6-butoxypyridin-2-yl)methanol |

InChI |

InChI=1S/C10H15NO2/c1-2-3-7-13-10-6-4-5-9(8-12)11-10/h4-6,12H,2-3,7-8H2,1H3 |

InChI Key |

VDVDLAWBONCGNA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC(=N1)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Butoxy 2 Hydroxymethylpyridine

Retrosynthetic Analysis of the 6-Butoxy-2-hydroxymethylpyridine Scaffold

A retrosynthetic analysis of this compound reveals several strategic disconnections. The primary C-O bond of the butoxy group can be disconnected to reveal 6-chloro-2-hydroxymethylpyridine and butanol as synthetic precursors. This approach relies on a nucleophilic substitution reaction. Alternatively, the hydroxymethyl group can be traced back to a methyl group, suggesting an oxidation reaction of 6-butoxy-2-methylpyridine (6-Butoxy-α-picoline). This latter precursor can be further disconnected through the ether linkage to 6-hydroxy-2-methylpyridine and a butyl halide. A third approach involves the functionalization of the pyridine (B92270) ring itself, starting from a more basic pyridine derivative and introducing the substituents in a stepwise manner.

Established Synthetic Routes to this compound

Traditional synthetic methods for preparing this compound have been well-documented, primarily involving multi-step sequences from readily available pyridine precursors or through the derivatization of N-oxides.

Multistep Synthesis from Pyridine Precursors

The synthesis of substituted pyridines often involves a series of reactions to introduce the desired functional groups onto the pyridine ring. While a direct synthesis for this compound is not explicitly detailed in the provided search results, a plausible route can be constructed based on the synthesis of analogous compounds like 6-hydroxy-N-(6-methylpyridin-2-yl)naphthalene-2-carboxamide. researchgate.net This general approach would involve the following key steps:

Starting Material Selection : A common starting point is 2,6-lutidine (2,6-dimethylpyridine).

Selective Oxidation : One of the methyl groups of 2,6-lutidine can be selectively oxidized to a hydroxymethyl group. A patented method for the preparation of 6-methyl-2-pyridyl methanol (B129727) from 2,6-dimethyl pyridine utilizes tungsten oxide and hydrogen peroxide as catalysts in glacial acetic acid. google.com This process involves the introduction of an acetyl group followed by rearrangement and hydrolysis to yield the desired mono-alcohol with high selectivity. google.com

Introduction of the Butoxy Group : The remaining methyl group can be converted to a leaving group, such as a halogen, to facilitate nucleophilic substitution. Alternatively, direct C-H activation and subsequent functionalization could be envisioned. A more common approach for introducing an alkoxy group is via nucleophilic aromatic substitution on a halogenated pyridine. For instance, starting with 2-chloro-6-methylpyridine, the butoxy group can be introduced via a Williamson ether synthesis using sodium butoxide. Subsequent oxidation of the methyl group would then yield the final product.

| Step | Reactants | Reagents/Catalysts | Product |

| 1 | 2,6-Lutidine | Tungsten oxide, Hydrogen peroxide, Glacial acetic acid | 6-Methyl-2-pyridyl methanol |

| 2 | 6-Methyl-2-pyridyl methanol | Halogenating agent (e.g., SOCl2) | 2-(Chloromethyl)-6-methylpyridine |

| 3 | 2-(Chloromethyl)-6-methylpyridine | Sodium butoxide | 6-Butoxy-2-methylpyridine |

| 4 | 6-Butoxy-2-methylpyridine | Oxidizing agent (e.g., KMnO4, SeO2) | This compound |

This table presents a generalized multi-step synthesis based on established chemical transformations for pyridine derivatives.

Derivatization from 6-Butoxy-α-picoline N-Oxide

The use of pyridine N-oxides is a powerful strategy for activating the pyridine ring towards functionalization. The N-oxide group alters the electron density of the ring, facilitating reactions at the α- and γ-positions. A synthetic route starting from 6-Butoxy-α-picoline N-Oxide would proceed as follows:

N-Oxidation : 6-Butoxy-α-picoline is first oxidized to its corresponding N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Rearrangement and Functionalization : The N-oxide can then undergo rearrangement, often initiated by acetic anhydride, to introduce a functional group at the methyl position. This "Boekelheide reaction" would lead to the formation of an acetoxymethyl intermediate.

Hydrolysis : The final step involves the hydrolysis of the acetate (B1210297) ester to unveil the hydroxymethyl group, yielding this compound.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 6-Butoxy-α-picoline | m-CPBA or H2O2 | 6-Butoxy-α-picoline N-Oxide |

| 2 | 6-Butoxy-α-picoline N-Oxide | Acetic anhydride | 2-Acetoxymethyl-6-butoxypyridine |

| 3 | 2-Acetoxymethyl-6-butoxypyridine | Base (e.g., NaOH) or Acid (e.g., HCl) | This compound |

This table outlines the synthetic pathway involving the derivatization of an N-oxide intermediate.

Emerging and Sustainable Synthetic Strategies for Hydroxymethylpyridines

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in chemistry. This trend has led to the exploration of biocatalysis and transition metal-catalyzed C-H functionalization for the synthesis of pyridine derivatives.

Biocatalytic Approaches for Related Pyridine Alcohols (e.g., 2,6-Bis(hydroxymethyl)pyridine)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. While a specific biocatalytic route to this compound is not reported, the enzymatic synthesis of the closely related 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine provides a strong proof-of-concept. rsc.orggoogle.com

Researchers have demonstrated a one-pot biocatalytic process using recombinant microbial whole cells as catalysts. rsc.org This method achieves the conversion of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine with high titers, offering a simpler and more sustainable route compared to multistep organic syntheses. rsc.org The process often utilizes oxidoreductase enzymes, such as xylene monooxygenase, which are capable of selectively oxidizing the methyl groups of the pyridine ring. google.com This enzymatic approach avoids the use of harsh reagents and minimizes waste production, aligning with the principles of green chemistry.

Transition Metal-Catalyzed C-H Functionalization for Pyridine Derivatives

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and efficient modification of organic molecules. This strategy allows for the conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds, often with high chemo- and regioselectivity. For the synthesis of pyridine derivatives, this approach can streamline synthetic routes by eliminating the need for pre-functionalized starting materials.

While a direct C-H hydroxymethylation of a butoxypyridine is challenging, related transformations highlight the potential of this methodology. For instance, the synthesis of various substituted pyridines has been achieved through transition metal-catalyzed cross-coupling reactions. orgsyn.org The development of catalysts that can selectively functionalize the C-H bond at the 2-position of a 6-butoxypyridine would represent a significant advancement, providing a more atom-economical and direct route to the target molecule. Research in this area is ongoing, with a focus on designing catalyst systems that can overcome the inherent challenges of pyridine C-H activation.

Tandem Oxidative Coupling-Rearrangement Processes

While a direct, one-pot tandem oxidative coupling-rearrangement process for the synthesis of this compound is not extensively documented in current literature, a plausible synthetic pathway can be conceptualized based on established principles of pyridine functionalization and tandem catalysis. Such a process would likely involve the strategic coupling of a suitable pyridine precursor followed by an in-situ rearrangement to install the desired butoxy and hydroxymethyl functionalities.

A hypothetical tandem process could commence with a C-H activation and oxidative coupling of a pre-functionalized pyridine. For instance, a starting material such as 2-methyl-6-bromopyridine could undergo a palladium-catalyzed coupling with a butoxy-containing partner. Subsequent in-situ oxidation of the methyl group to a hydroxymethyl group, potentially through a rearrangement of an intermediate peroxide species or a sequential catalytic oxidation, would complete the tandem sequence.

The key challenge in such a process lies in the chemoselective functionalization at two different positions of the pyridine ring under conditions that promote a cascade of reactions without the isolation of intermediates. The development of a catalytic system, likely involving a transition metal catalyst such as rhodium or palladium, capable of mediating both the coupling and the subsequent oxidative rearrangement would be paramount. thieme-connect.comacs.org

Research into related tandem oxidative reactions for the synthesis of other complex heterocyclic systems, such as multi-arylated pyridines and 1,6-naphthyridones, provides a foundation for the design of such a process. These reactions often utilize an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in conjunction with a copper or other transition metal catalyst to facilitate oxidative coupling and subsequent cyclization or rearrangement steps.

Optimization of Reaction Conditions and Yield for Pyridine Synthesis

The efficiency of any synthetic route to this compound is critically dependent on the optimization of reaction conditions. Key parameters that influence the yield and purity of the final product include the choice of catalyst, solvent, temperature, and reaction time.

The synthesis of substituted pyridines often involves transition-metal catalysis, with palladium and rhodium complexes being particularly prevalent. thieme-connect.comrsc.org The choice of ligand for the metal catalyst can significantly impact selectivity and activity. For instance, in related pyridine syntheses, various phosphine (B1218219) ligands have been shown to influence the outcome of the reaction.

The solvent system is another crucial factor. While polar aprotic solvents like DMF and acetonitrile (B52724) are common, greener alternatives are increasingly being explored. acs.org The temperature of the reaction can affect both the reaction rate and the formation of byproducts. A systematic study to determine the optimal temperature profile is essential for maximizing the yield of the desired product.

To illustrate the impact of these parameters, consider a hypothetical optimization study for the final step in a potential synthesis of this compound, such as the butoxylation of 6-chloro-2-hydroxymethylpyridine. The following interactive data table summarizes potential findings from such a study.

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)2 (5) | PPh3 | Toluene | 100 | 12 | 65 |

| 2 | Pd(OAc)2 (5) | XPhos | Toluene | 100 | 12 | 85 |

| 3 | Pd(OAc)2 (5) | XPhos | Dioxane | 100 | 12 | 78 |

| 4 | Pd(OAc)2 (2) | XPhos | Toluene | 100 | 24 | 92 |

| 5 | Pd(OAc)2 (2) | XPhos | Toluene | 80 | 24 | 75 |

| 6 | RuPhos-Pd-G3 (2) | N/A | t-Amyl alcohol | 100 | 8 | 95 |

This table represents hypothetical data for illustrative purposes.

As the table demonstrates, a combination of a highly active catalyst like a palladacycle (e.g., RuPhos-Pd-G3) in a suitable solvent can lead to significantly higher yields in shorter reaction times. Further optimization would involve fine-tuning the catalyst loading, reaction concentration, and the nature of the base used in the coupling reaction.

In addition to traditional chemical synthesis, biocatalytic approaches are also emerging as a powerful tool for the synthesis of functionalized pyridines. For example, the synthesis of 2,6-bis(hydroxymethyl)pyridine has been achieved using whole-cell biocatalysis, offering a more sustainable alternative to classical methods. ethz.chrsc.org Such enzymatic transformations often occur in aqueous media under mild conditions, reducing the environmental impact of the synthesis.

Rigorous Spectroscopic and Structural Elucidation of 6 Butoxy 2 Hydroxymethylpyridine

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups due to their characteristic absorption frequencies. For 6-Butoxy-2-hydroxymethylpyridine, the IR spectrum is expected to exhibit several key absorption bands. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of O-H stretching vibrations involved in hydrogen bonding. The C-O stretching vibration of the alcohol is expected to appear in the 1050-1150 cm⁻¹ region.

The aromatic pyridine (B92270) ring will display characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. The butoxy group will show characteristic C-H stretching vibrations from the butyl chain's CH₂, and CH₃ groups in the 2960-2850 cm⁻¹ range. The C-O-C ether linkage of the butoxy group will have a characteristic stretching vibration, typically in the 1250-1000 cm⁻¹ range, which may overlap with other absorptions.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3400-3200 (broad) |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H (Butyl) | C-H Stretch | 2960-2850 |

| Pyridine Ring | C=C and C=N Stretch | 1600-1450 |

| Ether (C-O-C) | C-O Stretch | 1250-1000 |

| Alcohol (C-O) | C-O Stretch | 1050-1150 |

Note: The data in this table is predicted based on characteristic functional group absorption regions and is not from experimental measurement.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. For this compound, the symmetric vibrations of the pyridine ring are expected to produce strong signals in the Raman spectrum. The aromatic C=C stretching vibrations will also be prominent. The C-H stretching vibrations of both the aromatic ring and the butoxy group will be visible. Unlike in IR, the O-H stretching band is typically weak in Raman spectra.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Aliphatic C-H (Butyl) | C-H Stretch | 3000-2850 |

| Pyridine Ring | Ring Breathing/Stretching | 1610-1570, ~1000 |

| C-O-C Ether | Symmetric Stretch | ~900 |

Note: The data in this table is predicted based on typical Raman shifts for the respective functional groups and is not from experimental measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound would provide a wealth of information regarding the number of different types of protons and their neighboring environments. The aromatic region would show signals for the three protons on the pyridine ring. The proton at position 4 is expected to be a triplet, coupled to the protons at positions 3 and 5. The protons at positions 3 and 5 would appear as doublets.

The butoxy group would exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene protons, and a triplet for the methylene protons attached to the oxygen atom. The hydroxymethyl group would show a singlet for the methylene (CH₂) protons, and the hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Table 3: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (Pyridine) | ~6.8 | d | ~8.0 |

| H-4 (Pyridine) | ~7.6 | t | ~8.0 |

| H-5 (Pyridine) | ~6.7 | d | ~8.0 |

| -CH₂-OH | ~4.7 | s | - |

| -OH | Variable | br s | - |

| -O-CH₂- (Butoxy) | ~4.3 | t | ~6.5 |

| -O-CH₂-CH₂- (Butoxy) | ~1.8 | quint | ~7.0 |

| -CH₂-CH₃ (Butoxy) | ~1.5 | sext | ~7.5 |

| -CH₃ (Butoxy) | ~0.9 | t | ~7.5 |

Note: The data in this table is predicted based on known chemical shifts of similar structures, such as 2-(hydroxymethyl)pyridine and 2-butoxypyridine, and is not from experimental measurement.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, nine distinct carbon signals are expected. The pyridine ring will show five signals, with the carbons attached to the nitrogen and oxygen (C-2 and C-6) being the most downfield. The butoxy group will exhibit four distinct signals for its four carbons. The hydroxymethyl carbon will also have a characteristic chemical shift.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | ~163 |

| C-6 (Pyridine) | ~158 |

| C-4 (Pyridine) | ~139 |

| C-3 (Pyridine) | ~112 |

| C-5 (Pyridine) | ~110 |

| -CH₂-OH | ~64 |

| -O-CH₂- (Butoxy) | ~68 |

| -O-CH₂-CH₂- (Butoxy) | ~31 |

| -CH₂-CH₃ (Butoxy) | ~19 |

| -CH₃ (Butoxy) | ~14 |

Note: The data in this table is predicted based on known chemical shifts of similar structures and is not from experimental measurement.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, strong cross-peaks would be expected between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-5). Similarly, correlations would be observed between the adjacent methylene groups in the butoxy chain. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each protonated carbon would show a cross-peak with its attached proton(s). This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For example, the signal at ~64 ppm in the ¹³C spectrum would correlate with the singlet at ~4.7 ppm in the ¹H spectrum, confirming this as the -CH₂-OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is crucial for establishing the connectivity between different functional groups. For instance, the protons of the hydroxymethyl group (-CH₂-OH) would show a correlation to the C-2 of the pyridine ring. The protons of the butoxy -O-CH₂- group would show a correlation to the C-6 of the pyridine ring, confirming the position of the butoxy substituent.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved. The spectroscopic data would provide conclusive evidence for the presence and connectivity of the pyridine ring, the hydroxymethyl group at position 2, and the butoxy group at position 6.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone in the structural analysis of organic molecules, providing precise molecular weight information and valuable insights into the compound's fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. researchgate.net For this compound, with a molecular formula of C10H15NO2, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that closely aligns with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Table 1: Expected HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C10H15NO2 |

| Theoretical Exact Mass | 181.1103 u |

| Ionization Mode | Electrospray (ESI+) |

| Adduct | [M+H]+ |

| Expected m/z | 182.1176 |

The high resolving power of HRMS also allows for the differentiation of the target compound from any potential impurities that may have similar nominal masses but different elemental compositions. acs.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, allowing for the generation of intact molecular ions with minimal fragmentation. researchgate.net In positive ion mode, the pyridine nitrogen is readily protonated, leading to the observation of a prominent protonated molecule [M+H]+.

By increasing the energy in the collision cell (tandem MS or MS/MS), characteristic fragmentation patterns can be induced. For this compound, key fragmentations would be anticipated, providing structural confirmation.

Table 2: Plausible ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 182.1 | 126.1 | C4H8 (Butene) | Protonated 2-hydroxymethyl-6-hydroxypyridine |

| 182.1 | 152.1 | CH2O (Formaldehyde) | Protonated 6-Butoxy-2-methylpyridine |

| 182.1 | 94.1 | C4H9OH, CO | Protonated Pyridine |

These fragmentation pathways, involving the loss of the butoxy group as butene and the cleavage of the hydroxymethyl group, are characteristic of such substituted pyridines and help to piece together the molecular structure. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for both purity assessment and identity confirmation. researchgate.net A reversed-phase LC method would separate this compound from starting materials, by-products, and other impurities. The mass spectrometer then provides mass data for each eluting peak. A typical LC-MS analysis would show a major peak at the expected retention time for the target compound, with the MS detector confirming its molecular weight. The purity can be estimated by integrating the area of the main peak relative to the total ion chromatogram.

Table 3: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Condition |

| LC System | Agilent 1100 HPLC or similar researchgate.net |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile (B52724) |

| Flow Rate | 0.8 mL/min |

| MS Detector | ESI source, positive ion mode |

| Expected Retention Time | Dependent on specific gradient, but would be well-retained |

| Expected m/z detected | 182.1 ([M+H]+) |

X-ray Crystallography for Absolute Structure and Conformation Determination

While no specific crystal structure for this compound is publicly available, X-ray crystallography remains the definitive method for determining the absolute three-dimensional structure of a crystalline compound. soton.ac.uk If suitable single crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the butoxy and hydroxymethyl substituents relative to the pyridine ring. It would also reveal details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, which dictate the crystal packing. acs.org

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 16.2 Å, β = 95° |

| Volume | 980 ų |

| Z (molecules per unit cell) | 4 |

| Key Interactions | Intermolecular O-H···N hydrogen bonds |

This data would provide an unambiguous confirmation of the connectivity and stereochemistry of the molecule. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation and quantification of the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A validated reversed-phase HPLC method can effectively separate this compound from related substances. labrulez.com The purity is determined by comparing the peak area of the main component to the total area of all observed peaks, typically using a UV detector set to a wavelength where the pyridine ring absorbs strongly (around 270 nm).

Table 5: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 270 nm |

| Injection Volume | 10 µL |

| Expected Purity | >98% (for a purified sample) |

The synthesis of this compound has been described, involving the treatment of 2-acetoxymethyl-6-butoxypyridine with sodium hydroxide (B78521) in ethanol. googleapis.com HPLC is crucial in monitoring the progress of such reactions and in confirming the purity of the final isolated product.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds like this compound. In a typical GC analysis, the compound would be vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

For this compound, a non-polar or medium-polarity column, such as one coated with a phenyl-substituted polysiloxane, would likely be employed. The retention time of the compound would be influenced by its boiling point and its interactions with the stationary phase. Due to the presence of the butoxy and hydroxymethyl groups, this compound is expected to have a higher retention time compared to simpler pyridines.

When coupled with a mass spectrometer (GC-MS), this technique provides not only the retention time but also a mass spectrum, which serves as a molecular fingerprint. The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns resulting from the loss of butoxy, hydroxymethyl, or other fragments. This data is invaluable for structural confirmation. While specific data for this compound is not available, analysis of related pyridine derivatives suggests that GC-MS is a highly effective method for their identification and quantification. nih.gov

Hypothetical GC-MS Data Table for this compound:

| Parameter | Expected Value |

| Retention Time (min) | Dependent on specific column and conditions |

| Molecular Ion (m/z) | 181.11 (corresponding to C10H15NO2) |

| Key Fragment Ions (m/z) | Fragments corresponding to loss of -OCH2CH2CH2CH3, -CH2OH, and pyridine ring fragments |

Complementary Analytical Methods for Comprehensive Characterization

To achieve a thorough structural and conformational understanding of this compound, complementary analytical techniques are essential.

Ion Mobility Spectrometry for Conformation Analysis

Ion mobility spectrometry (IMS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and conformers that may be indistinguishable by mass spectrometry alone.

For this compound, IMS could provide insights into the gas-phase conformation of the molecule. The butoxy chain can adopt various conformations, which would influence the ion's rotationally averaged collision cross-section (CCS) in the drift tube of the spectrometer. Different conformers would exhibit different drift times, potentially leading to multiple peaks or a broadened peak in the ion mobility spectrum.

The experimental CCS value is a key parameter obtained from IMS and can be compared with theoretically calculated values for different candidate structures to aid in conformational assignment. While experimental CCS data for this compound is not currently published, the technique has been successfully applied to the analysis of various pyridine derivatives and other small molecules. researchgate.netnih.govepa.govwikipedia.orgnih.gov

Hypothetical Ion Mobility Data Table for this compound:

| Ion Species | Adduct | Predicted Collision Cross-Section (Ų) |

| [M+H]⁺ | Protonated | Dependent on specific conformation |

| [M+Na]⁺ | Sodiated | Dependent on specific conformation |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C10H15NO2, elemental analysis would provide the percentage by mass of carbon, hydrogen, and nitrogen.

The theoretical elemental composition can be calculated from the molecular formula and atomic weights of the constituent elements. Experimental values obtained from an elemental analyzer should closely match these theoretical values to confirm the compound's purity and empirical formula. This technique is often used in conjunction with mass spectrometry to definitively establish the molecular formula. The synthesis and characterization of many organic compounds, including pyridine derivatives, routinely include elemental analysis as a proof of structure and purity. researchgate.netosti.gov

Elemental Analysis Data for this compound (C10H15NO2):

| Element | Theoretical % | Experimental % |

| Carbon (C) | 66.27 | (To be determined) |

| Hydrogen (H) | 8.34 | (To be determined) |

| Nitrogen (N) | 7.73 | (To be determined) |

| Oxygen (O) | 17.66 | (Typically determined by difference) |

Chemical Reactivity and Functionalization Strategies of 6 Butoxy 2 Hydroxymethylpyridine

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group at the 2-position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Esterification and Etherification Reactions

The primary alcohol of 6-Butoxy-2-hydroxymethylpyridine can readily undergo esterification with carboxylic acids or their derivatives. A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. rsc.orgnih.gov This equilibrium-driven reaction often requires the removal of water to achieve high yields. Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be employed, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the hydrogen halide byproduct. For instance, the reaction with an acid chloride would proceed via nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acid chloride.

Etherification of the primary hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, like sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The synthesis of 2-butoxynaphthalene (B1668118) from 2-naphthol (B1666908) and 1-bromobutane (B133212) serves as a comparable example of this type of reaction. youtube.com

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Esterification | Acid Chloride, Base | Ester |

| Etherification | Alkyl Halide, Strong Base | Ether |

Oxidation to Aldehyde or Carboxylic Acid Derivatives

The primary hydroxyl group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation to the corresponding aldehyde, 6-Butoxy-2-pyridinecarboxaldehyde, can be achieved using mild oxidizing agents. Pyridinium (B92312) chlorochromate (PCC) is a widely used reagent for this transformation, as it typically oxidizes primary alcohols to aldehydes without further oxidation to the carboxylic acid. acs.org Another effective method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. youtube.com

Further oxidation to the carboxylic acid, 6-Butoxy-2-pyridinecarboxylic acid, can be accomplished using stronger oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (generated from chromium trioxide and sulfuric acid) are capable of converting the primary alcohol directly to the carboxylic acid. sigmaaldrich.comgoogle.com The existence of 6-(tert-butoxy)pyridine-2-carboxylic acid demonstrates the feasibility of this transformation in the presence of a bulky alkoxy group. researchgate.net

| Product | Oxidizing Agent |

| 6-Butoxy-2-pyridinecarboxaldehyde | Pyridinium chlorochromate (PCC) |

| 6-Butoxy-2-pyridinecarboxaldehyde | TEMPO/NaOCl |

| 6-Butoxy-2-pyridinecarboxylic acid | Potassium permanganate (KMnO4) |

| 6-Butoxy-2-pyridinecarboxylic acid | Chromic Acid (H2CrO4) |

Halogenation and Conversion to Other Leaving Groups (e.g., Sulfonates)

The hydroxyl group can be replaced by a halogen atom through various halogenating agents. For instance, treatment with thionyl chloride (SOCl2) can convert the alcohol to the corresponding chloride, 2-chloromethyl-6-butoxypyridine. researchgate.netorganic-chemistry.org Similarly, phosphorus tribromide (PBr3) can be used for bromination. These reactions typically proceed via the formation of an intermediate that converts the hydroxyl into a good leaving group. youtube.com

To enhance its reactivity in nucleophilic substitution reactions, the hydroxyl group can be converted into a better leaving group, such as a sulfonate ester. Common sulfonylating agents include p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and trifluoromethanesulfonyl chloride (TfCl) in the presence of a base like pyridine. beilstein-journals.org The resulting sulfonate esters, such as 6-butoxy-2-pyridylmethyl tosylate or mesylate, are excellent substrates for SN2 reactions with a wide range of nucleophiles. youtube.com

| Transformation | Reagent | Product |

| Chlorination | Thionyl chloride (SOCl2) | 2-Chloromethyl-6-butoxypyridine |

| Bromination | Phosphorus tribromide (PBr3) | 2-Bromomethyl-6-butoxypyridine |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 6-Butoxy-2-pyridylmethyl tosylate |

| Mesylation | Methanesulfonyl chloride (MsCl), Pyridine | 6-Butoxy-2-pyridylmethyl mesylate |

Reactivity of the Butoxy Moiety

Ethers as Protecting Groups in Pyridine Chemistry

Alkoxy groups, such as the butoxy group, can serve as protecting groups in organic synthesis. researchgate.net They are generally stable under a variety of reaction conditions, including those that are basic, nucleophilic, and reducing. This stability allows for chemical modifications at other positions of the pyridine ring or on the hydroxymethyl group without affecting the ether linkage. For example, the butoxy group would remain intact during the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. In the context of pyridine C-H functionalization, a strategically placed alkoxy group can direct or block certain reactions, thereby controlling the regioselectivity of the functionalization. rsc.orgyoutube.com

Cleavage and Transformation of the Alkyl Chain

The ether linkage of the butoxy group can be cleaved under specific conditions. A common method for cleaving alkyl aryl ethers is treatment with strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the alkyl carbon. In the case of this compound, this would lead to the formation of 6-hydroxy-2-hydroxymethylpyridine and butyl halide. The choice of acid and reaction conditions can influence the selectivity of the cleavage, especially in the presence of other acid-sensitive functional groups.

While the direct transformation of the butoxy group's alkyl chain on the pyridine ring is less common, it is theoretically possible under specific catalytic conditions. However, reactions targeting the butoxy group would need to be carefully chosen to avoid competing reactions on the more reactive pyridine ring or the hydroxymethyl group.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. However, the presence of the butoxy group at the 6-position significantly influences its reactivity. As an electron-donating group, the butoxy substituent partially mitigates the electron deficiency of the ring, particularly at the ortho and para positions, thereby affecting the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, a consequence of the nitrogen atom's electron-withdrawing inductive effect. This deactivation is further exacerbated in acidic conditions, as the nitrogen atom is readily protonated, forming a pyridinium ion which is even more electron-deficient.

For this compound, the electron-donating butoxy group at the 6-position would be expected to direct incoming electrophiles to the C-3 and C-5 positions. However, direct electrophilic substitution on the pyridine ring of this specific molecule is not extensively documented in the literature. Inferences can be drawn from the reactivity of similar 6-alkoxypyridines. For these compounds, harsh reaction conditions are typically required for electrophilic substitutions like nitration or halogenation, and yields can be modest. The hydroxymethyl group at the C-2 position may also influence the outcome of these reactions, potentially through chelation with reagents or by directing electrophiles.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Nucleus

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). youtube.com The presence of a good leaving group at these positions facilitates the reaction.

In the context of this compound, direct nucleophilic attack on the unsubstituted ring is unlikely. However, should a leaving group be introduced at the C-3 or C-5 positions, nucleophilic displacement could be a viable functionalization strategy. For instance, if a halide were present at the C-3 position, it could potentially be displaced by a variety of nucleophiles. The reactivity of such a hypothetical reaction would be influenced by the nature of the nucleophile and the reaction conditions. The butoxy group at the 6-position, being electron-donating, might slightly decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted pyridine.

Metal-Catalyzed Cross-Coupling Reactions at Pyridine Ring Positions (e.g., Suzuki-Miyaura, Heck)

Metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the functionalization of pyridine rings, including that of this compound. These reactions typically involve the coupling of a halo- or triflyloxy-substituted pyridine with a variety of coupling partners.

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate in the presence of a palladium catalyst and a base, is a widely used method. libretexts.org For the functionalization of this compound, a halogen atom would first need to be introduced onto the pyridine ring, for example at the C-3 or C-5 position. The resulting halo-substituted derivative could then be coupled with a range of aryl- or vinyl-boronic acids or esters to introduce new substituents. For instance, the Suzuki-Miyaura coupling of a hypothetical 3-bromo-6-butoxy-2-hydroxymethylpyridine with a phenylboronic acid would yield the corresponding 3-phenyl derivative. The efficiency of such a reaction would depend on the choice of catalyst, ligand, base, and solvent. Studies on related systems, such as the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, have demonstrated the feasibility of such transformations on highly substituted pyridines. beilstein-journals.orgnih.gov

The Heck reaction , another palladium-catalyzed process, couples an aryl or vinyl halide with an alkene to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, this would require prior halogenation of the this compound ring. The resulting halo-pyridine could then be reacted with various alkenes to introduce vinyl groups. The regioselectivity of the Heck reaction on substituted pyridines can be influenced by both electronic and steric factors.

Regioselective and Stereoselective Functionalization

Achieving regioselective and stereoselective functionalization of this compound is crucial for its application in the synthesis of complex target molecules.

Regioselectivity in the functionalization of the pyridine ring is primarily governed by the directing effects of the existing substituents. As mentioned, the butoxy group at C-6 directs electrophiles to the C-3 and C-5 positions. For metal-catalyzed cross-coupling reactions, the regioselectivity is determined by the position of the pre-installed halide or triflate. Therefore, selective halogenation at a specific ring position is a key step to control the outcome of subsequent coupling reactions.

Stereoselectivity becomes a consideration when new chiral centers are introduced. For instance, in the derivatization of the hydroxymethyl group, if the alcohol is oxidized to an aldehyde and then reacted with a chiral nucleophile, a pair of diastereomers could be formed. The stereochemical outcome of such reactions can often be controlled by using chiral reagents or catalysts. While specific examples for this compound are scarce, the principles of asymmetric synthesis would apply.

Derivatization Towards Advanced Molecular Scaffolds

The functional groups present in this compound offer multiple handles for its derivatization into more complex and advanced molecular scaffolds.

The hydroxymethyl group at the C-2 position is a versatile site for modification. It can be:

Oxidized to an aldehyde or a carboxylic acid, which can then participate in a wide range of subsequent reactions such as Wittig reactions, reductive aminations, or amide bond formations. The synthesis of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol, for example, involves the condensation of a related pyridine-2-carboxaldehyde with a hydrazine (B178648) derivative. nih.gov

Esterified or etherified to introduce a variety of other functional groups.

Converted to a leaving group , such as a tosylate or a halide, to allow for nucleophilic substitution reactions.

The butoxy group at the C-6 position, while generally stable, could potentially be cleaved under harsh acidic conditions to reveal a 6-hydroxypyridine, which exists in equilibrium with its 6-pyridone tautomer. This transformation would open up different avenues for further functionalization.

The pyridine nitrogen can act as a nucleophile and a base, and it can be quaternized with alkyl halides to form pyridinium salts. This modification would significantly alter the electronic properties of the ring, making it more susceptible to nucleophilic attack.

By combining reactions at the pyridine ring with modifications of the functional groups, this compound can serve as a scaffold for the construction of diverse and complex molecules, including bicyclic and polycyclic systems. chemrxiv.orgresearchgate.netrsc.org For instance, intramolecular reactions between a substituent introduced on the ring and the hydroxymethyl group could lead to the formation of fused ring systems. The synthesis of various heterocyclic compounds often relies on the strategic functionalization of pyridine-based starting materials. mdpi.com

Role As a Versatile Synthetic Intermediate and Building Block

Precursor for Complex Heterocyclic Compounds and Scaffolds

The inherent reactivity of 6-Butoxy-2-hydroxymethylpyridine makes it an excellent precursor for the synthesis of more intricate heterocyclic systems. The hydroxymethyl group can be readily oxidized to an aldehyde, which can then participate in a variety of cyclization reactions. For instance, this aldehyde can undergo condensation with various binucleophiles to construct fused ring systems.

Furthermore, the pyridine (B92270) nitrogen atom can be quaternized, and the butoxy group can be cleaved or substituted, offering additional points for molecular elaboration. This allows for the generation of a diverse library of pyridine-containing scaffolds, which are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The strategic manipulation of these functional groups enables chemists to build upon the pyridine core, introducing new ring systems and functionalities to create novel and complex heterocyclic structures.

Application in Multistep Organic Transformations for Drug Discovery and Material Science

The utility of this compound extends to its role as a key intermediate in multistep synthetic sequences aimed at the discovery of new drugs and the development of advanced materials. In drug discovery, the pyridine moiety is a well-established pharmacophore, and the ability to functionalize both the 2- and 6-positions of the pyridine ring in this starting material is highly advantageous.

For example, the hydroxymethyl group can be converted into a variety of other functional groups, such as halides, amines, or esters, which can then be used to couple with other molecular fragments. This modular approach is central to modern drug discovery, allowing for the rapid synthesis of analog libraries to explore structure-activity relationships (SAR).

In the realm of material science, pyridine-based ligands are widely used in the construction of metal-organic frameworks (MOFs) and coordination polymers. The hydroxymethyl group of this compound can serve as a coordination site for metal ions, while the butoxy group can be used to tune the solubility and processing characteristics of the resulting materials. This allows for the rational design of materials with tailored properties for applications in areas such as gas storage, catalysis, and sensing.

Design and Synthesis of Functionalized Pyridine Derivatives for Specific Applications

The targeted design and synthesis of functionalized pyridine derivatives from this compound allows for the creation of molecules with specific, predetermined functions. The reactivity of the hydroxymethyl group is often the initial focus of synthetic manipulation.

| Transformation of Hydroxymethyl Group | Reagents/Conditions | Resulting Functional Group | Potential Application |

| Oxidation | PCC, DMP, Swern | Aldehyde, Carboxylic Acid | Precursor for imines, heterocycles |

| Halogenation | SOCl₂, PBr₃ | Halomethyl (e.g., Chloromethyl) | Intermediate for nucleophilic substitution |

| Etherification | NaH, Alkyl Halide | Alkoxymethyl Ether | Protection or modulation of properties |

| Esterification | Acyl Chloride, Carboxylic Acid | Ester | Prodrugs, modification of solubility |

The butoxy group also offers a handle for modification, although it is generally less reactive than the hydroxymethyl group. Cleavage of the butoxy ether can provide access to the corresponding 6-hydroxypyridine derivative, which can then be further functionalized. This dual-handle approach provides chemists with a high degree of control over the final structure of the molecule, enabling the synthesis of compounds tailored for specific biological targets or material properties.

Strategic Use in Desymmetrization Approaches for Chiral Synthesis

While this compound itself is an achiral molecule, it can be strategically employed in desymmetrization reactions to generate chiral products. This approach is particularly useful in the synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry.

One common strategy involves the enzymatic resolution of a racemic mixture derived from this compound. For example, the hydroxymethyl group can be acylated using a lipase (B570770) enzyme in the presence of an acyl donor. The enzyme will selectively acylate one enantiomer of a chiral substrate, allowing for the separation of the acylated and unreacted enantiomers.

Alternatively, the pyridine nitrogen can be used to direct a metal-catalyzed asymmetric reaction on a prochiral substrate. The pyridine can act as a chiral ligand by coordinating to a metal center, creating a chiral environment that favors the formation of one enantiomer of the product over the other. These desymmetrization strategies highlight the sophisticated use of this building block in modern asymmetric synthesis.

Coordination Chemistry and Metallosupramolecular Assembly with 6 Butoxy 2 Hydroxymethylpyridine Ligands

Ligand Design Principles Incorporating the Hydroxymethylpyridine Motif.researchgate.netnih.gov

The design of ligands is a cornerstone of coordination chemistry, with the hydroxymethylpyridine motif offering a versatile scaffold for creating complexes with desired properties. The inclusion of a hydroxymethyl group on the pyridine (B92270) ring introduces a hydroxyl functional group that can participate in coordination and hydrogen bonding, influencing the final architecture and reactivity of the metal complex.

The pyridine nitrogen atom is a well-established coordination site for a wide range of transition metals. wikipedia.org The addition of a hydroxymethyl group at the 2-position creates a bidentate chelate, where both the nitrogen and the oxygen of the hydroxyl group can bind to a metal center. This chelation enhances the stability of the resulting complex, a principle known as the chelate effect. researchgate.net The butoxy group at the 6-position introduces steric bulk and lipophilicity, which can be used to modulate the solubility and crystal packing of the metal complexes. researchgate.net

Furthermore, the design of these ligands can be tailored to influence the electronic properties of the metal center. The pyridine ring itself is a weak π-acceptor, but its electronic character can be modified by substituents. wikipedia.org The interplay between the electronic and steric effects of the butoxy and hydroxymethyl groups allows for fine-tuning of the ligand's coordination properties. researchgate.netmdpi.com This tunability is crucial for applications in areas such as catalysis, where the electronic environment of the metal active site can significantly impact its catalytic performance. mdpi.com

Synthesis of Metal Complexes Utilizing 6-Butoxy-2-hydroxymethylpyridine

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical and can influence the coordination mode of the ligand and the final structure of the complex.

A general synthetic procedure involves dissolving the this compound ligand and a metal salt, such as a metal chloride or acetate (B1210297), in a solvent like methanol (B129727) or ethanol. The mixture is then refluxed for a specific period to facilitate the complexation reaction. Upon cooling, the metal complex may precipitate out of the solution or can be isolated by slow evaporation of the solvent. The resulting solid is then typically washed with a suitable solvent to remove any unreacted starting materials and dried under vacuum.

For instance, the synthesis of iron(II) and zinc(II) complexes has been reported by refluxing a methanolic solution of the ligand and the respective metal salt. Similarly, copper(II) complexes with related hydroxymethylpyridine derivatives have been prepared by reacting the ligand with copper(II) salts. nih.gov The stoichiometry of the resulting complexes, often found to be in a 1:2 metal-to-ligand ratio, can be determined through elemental analysis. The synthesis of ruthenium(II) complexes often involves starting with a precursor like cis-Ru(bpy)₂Cl₂ and reacting it with the desired ligand.

Table 1: Examples of Synthetic Conditions for Metal Complexes with Pyridine-based Ligands

| Metal Ion | Ligand Type | Solvent | Reaction Conditions | Reference |

| Fe(II), Zn(II) | 2'-Hydroxy Chalcones derived from Pyridine | Methanol | Reflux for 2 hours | |

| Cu(II) | 2-ethylpyridine, 2-(hydroxyethyl)pyridine | Not specified | Not specified | nih.gov |

| Ru(II) | Pyridyl Schiff Base | Methanol | Stirred at room temperature | |

| Ni(II) | (tris(2-pyridylmethyl)amine) | Methanol | One-pot reaction | nih.gov |

| Co(II) | (tris(2-pyridylmethyl)amine) | iPrOH/MeOH | One-pot reaction | nih.gov |

Structural Characterization of Coordination Compounds (e.g., X-ray structures of metal complexes).researchgate.netcmu.edu

For complexes involving hydroxymethylpyridine-type ligands, X-ray crystallography reveals how the ligand coordinates to the metal ion. In many cases, the ligand acts as a bidentate N,O-donor, forming a stable five-membered chelate ring with the metal. The butoxy group can influence the crystal packing through van der Waals interactions.

For example, the crystal structure of a copper(II) complex with a related 2-hydroxymethylpyridine derivative showed a four-coordinate copper(II) ion with two monodentate pyridine-based ligands and two chloride anions in a trans configuration. nih.gov In another example, the X-ray structure of a rhenium(I) tricarbonyl complex with 2,2′:6′,2″-terpyridine, where the terpyridine acts as a bidentate ligand, confirmed an octahedral geometry with a N–Re–N angle of 74.3°. rsc.org The uncoordinated pyridine ring's orientation is also determined, providing insight into potential intermolecular interactions. rsc.org

Infrared (IR) spectroscopy is another valuable tool for characterizing these complexes. The coordination of the pyridine nitrogen to the metal is often confirmed by shifts in the ν(C=N) stretching vibrations. nih.gov Similarly, changes in the ν(C–O) stretching frequency of the hydroxymethyl group can indicate its coordination to the metal center. nih.gov

Table 2: Selected Bond Lengths and Angles for a Representative Metal Complex

| Parameter | Value | Reference |

| Ru(1)–Ge(1) | 2.4798(6) Å | researchgate.net |

| Ru(1)–C(1) | 1.894(5) Å | researchgate.net |

| Ge(1)–N(1) | 1.960(3) Å | researchgate.net |

| Ge(1)–Ru(1)–C(2) | 178.8(2) ° | researchgate.net |

| N(1)–Ge(1)–N(1A) | 92.69(17) ° | researchgate.net |

Application in Catalysis (e.g., transition metal catalysis, oxidation, reduction).derpharmachemica.com

Transition metal complexes derived from pyridine-based ligands, including this compound, are of significant interest for their potential applications in catalysis. The ability to fine-tune the steric and electronic properties of the ligand allows for the optimization of the catalytic activity and selectivity of the metal center.

These complexes have been investigated as catalysts for a variety of organic transformations, including oxidation and reduction reactions. For instance, iron and ruthenium complexes of a bis(2,3-dihydroxy benzaldehyde)pyridine diimine ligand have been shown to catalyze the oxidation of cyclohexane, cyclohexene, and alcohols using various oxidants. researchgate.net The catalytic efficiency was found to depend on the metal, the co-oxidant, and the solvent used. researchgate.net

In the realm of proton reduction, a key reaction for hydrogen production, cobalt complexes of redox-active pyridine-containing ligands have demonstrated catalytic activity. rsc.org The introduction of electron-withdrawing or -donating groups on the ligand framework can modulate the catalytic onset potential and turnover numbers. rsc.org The synergy between a redox-active metal and a redox-active ligand can lead to enhanced catalytic performance with minimized overpotentials. rsc.org

Table 3: Catalytic Oxidation of Cyclohexane

| Catalyst | Co-oxidant | Solvent | Yield (%) | Turnover Number | Reference |

| Iron Complex 1 | t-BuOOH | CH₃CN | 21.5 | 49 | researchgate.net |

| Ruthenium Complex 2 | t-BuOOH | CH₂Cl₂ | 35.0 | 40 | researchgate.net |

| Iron Complex 1 | H₂O₂ | CH₃CN | 15 | 32 | researchgate.net |

Formation of Supramolecular Architectures and Self-Assembled Systems.mdpi.com

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are central to understanding the formation of complex architectures from molecular building blocks. Ligands like this compound are well-suited for the construction of metallosupramolecular assemblies due to their specific coordination vectors and the potential for intermolecular interactions.

For example, the reaction of a bis(pyridyl)pyridine ligand with silver(I) ions has been shown to lead to the self-assembly of a cyclic metalladecapyridine. nih.gov The final structure, a 28-membered metallamacrocycle, is a testament to the programmed information encoded within the ligand and the metal ion. nih.gov The formation of such discrete or polymeric aggregates is a key goal of metallosupramolecular chemistry. researchgate.net

The study of these self-assembled systems is not only of fundamental interest but also holds promise for the development of new materials with unique properties, such as molecular sensors, catalysts, and materials with interesting optical and magnetic properties. The ability to control the assembly process through ligand design is a powerful tool for creating functional supramolecular systems.

Computational and Theoretical Investigations of 6 Butoxy 2 Hydroxymethylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, balancing accuracy with computational cost. These methods are used to determine the electronic structure of a molecule, from which numerous properties can be derived.

For 6-Butoxy-2-hydroxymethylpyridine, DFT calculations would begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, providing a detailed three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Methods like the B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly used for such tasks on pyridine (B92270) derivatives. nih.gov The optimized structure is crucial as it represents the most stable form of the isolated molecule and is the starting point for most other calculations.

From the optimized geometry, the electronic properties can be investigated. Key among these are the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of chemical reactivity and kinetic stability. For instance, in other substituted pyridines, DFT calculations have been used to map the localization of these frontier orbitals, showing how different functional groups influence the electronic distribution across the molecule. nih.govacs.org For this compound, the HOMO would likely be distributed over the electron-rich pyridine ring and the oxygen atoms, while the LUMO would also be centered on the aromatic system.

Table 1: Illustrative Output of DFT Geometric Parameters for a Pyridine Derivative (Note: This table is an illustrative example based on typical DFT calculations for substituted pyridines, as specific data for this compound is not available in the cited literature. Experimental values are often compared to validate the computational method. nih.gov)

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) | Parameter Type |

|---|---|---|

| C2-N1 Bond Length | 1.34 Å | Bond Length |

| C6-O Bond Length | 1.36 Å | Bond Length |

| C2-C(H2OH) Bond Length | 1.51 Å | Bond Length |

| C2-N1-C6 Bond Angle | 117.5° | Bond Angle |

| N1-C6-C5 Bond Angle | 123.0° | Bond Angle |

Conformational Analysis and Energetics

The flexibility of the butoxy and hydroxymethyl substituents means that this compound can exist in multiple conformations. Conformational analysis is a computational study to identify the different spatial arrangements of a molecule and determine their relative stabilities.

A common approach is to perform a Potential Energy Surface (PES) scan. nih.gov For this compound, this would involve systematically rotating the key dihedral angles, such as the C6-O-C(butyl) and C2-C(hydroxymethyl) bonds, and calculating the energy at each step. These calculations, often performed at a DFT level of theory, map out the energy landscape of the molecule. nih.gov The low-energy regions on this surface correspond to stable conformers, while the high-energy regions represent transition states between them.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for investigating how chemical reactions occur, allowing researchers to map out entire reaction pathways, identify transition states, and calculate activation energies. This provides a level of detail that is often inaccessible through experimental means alone.

While no specific reaction mechanisms involving this compound have been published, studies on structurally related compounds demonstrate the methodology. For example, a computational study on the antioxidant activity of the local anesthetic bupivacaine, which shares a substituted aromatic core, employed quantum chemistry methods to explore potential reaction mechanisms with free radicals. nih.gov The calculations compared the thermodynamics of different pathways, such as hydrogen atom transfer (HAT) and single electron transfer (SET). The results indicated that the HAT mechanism from a C-H bond was the most thermodynamically favorable pathway. nih.gov

A similar approach could be applied to this compound to study its potential reactions, such as oxidation of the hydroxymethyl group or reactions involving the butoxy chain. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed, revealing the most likely mechanistic pathway.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties with a useful degree of accuracy, aiding in the structural elucidation and characterization of compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. bohrium.com The standard approach involves optimizing the molecule's geometry and then using a method like Gauge-Including Atomic Orbital (GIAO) at the DFT level to calculate the magnetic shielding tensors for each nucleus. nih.gov These shielding values are then converted into chemical shifts by referencing them against a standard compound, like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For flexible molecules, it is important to perform a conformational search and calculate the Boltzmann-averaged chemical shifts of the most stable conformers for better agreement with experimental spectra. github.io Workflows combining conformational searches with specific DFT functionals have been developed to accurately predict proton NMR spectra for organic molecules. github.io

Vibrational Frequencies: The vibrational spectrum (FT-IR and Raman) of a molecule can also be simulated. After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic positions. This analysis yields a set of vibrational modes and their corresponding frequencies. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. researchgate.net These calculations are invaluable for assigning specific peaks in an experimental spectrum to the vibrations of particular functional groups. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: This table illustrates the type of data generated from computational predictions. The values are hypothetical examples based on methodologies applied to other pyridine derivatives. researchgate.netstenutz.eu)

| Data Type | Predicted Value | Assignment/Comment |

|---|---|---|

| ¹H NMR Shift (ppm) | 4.70 | -CH₂-OH |

| ¹³C NMR Shift (ppm) | 164.5 | C6 (ipso, attached to -OBu) |

| ¹³C NMR Shift (ppm) | 159.0 | C2 (ipso, attached to -CH₂OH) |

| IR Frequency (cm⁻¹) | ~3350 | O-H stretch (hydroxymethyl) |

| IR Frequency (cm⁻¹) | ~2960 | C-H stretch (aliphatic, butoxy) |

| IR Frequency (cm⁻¹) | ~1600 | C=C/C=N stretch (pyridine ring) |

Studies of Intermolecular Interactions and Binding Motifs (e.g., hydrogen bonding, cation-π interactions)

Understanding how a molecule interacts with itself and with other molecules is key to predicting its physical properties and biological activity. Computational methods can quantify the strength and nature of non-covalent interactions.

For this compound, the most significant intermolecular interactions would be hydrogen bonding and π-π stacking. The hydroxymethyl group can act as both a hydrogen bond donor (from the -OH) and an acceptor (at the oxygen lone pair). The pyridine nitrogen is also a potent hydrogen bond acceptor. Computational studies on other pyridine-containing systems have used DFT and more advanced ab initio methods like MP2 to investigate these interactions. researchgate.net

The pyridine ring can participate in π-π stacking interactions. Theoretical studies on pyridine dimers have shown that antiparallel-displaced geometries are often the most stable, with binding energies around 4 kcal/mol. researchgate.net It is crucial to use methods that properly account for electron correlation and dispersion forces (e.g., MP2 or dispersion-corrected DFT) to accurately model these weak interactions. researchgate.net Analyses such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these binding motifs in detail, as has been done for interactions between pyridine and other heterocyclic rings. nih.gov These studies provide a quantitative understanding of the forces that would govern the crystal packing of this compound or its binding to a biological target.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel and Green Synthetic Methodologies

The synthesis of substituted pyridines is a cornerstone of organic chemistry, yet traditional methods often involve harsh conditions and generate significant waste. ethz.ch Future research will undoubtedly focus on developing more sustainable synthetic routes to 6-Butoxy-2-hydroxymethylpyridine and its analogs.

A particularly promising avenue is the use of biocatalysis. For instance, a novel one-pot biocatalytic process has been demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells. rsc.org This approach, which utilizes enzymes like xylene monooxygenase (XMO), offers a simpler and more environmentally benign alternative to multi-step organic syntheses that rely on strong oxidizing and reducing agents. ethz.ch Adapting such a whole-cell biocatalysis system for the selective mono-oxidation and subsequent butoxylation of a lutidine precursor could represent a significant leap forward in the green production of this compound.

Table 1: Comparison of Synthetic Methodologies for Pyridine-Methanol Derivatives

| Feature | Traditional Chemical Synthesis ethz.ch | Biocatalytic Synthesis ethz.chrsc.org |

|---|---|---|

| Starting Material | 2,6-Lutidine | 2,6-Lutidine |

| Key Reagents | Potassium permanganate (B83412), Sodium borohydride/iodine | Recombinant E. coli with Xylene Monooxygenase |

| Process Type | Multi-step (oxidation then reduction) | One-pot conversion |

| Environmental Impact | High (molar excess of strong reagents) | Low (aqueous medium, ambient conditions) |

| Potential for Selectivity | Moderate, may require protecting groups | High chemo- and regioselectivity |

Further research could also explore flow chemistry and catalytic C-H activation methods, which are at the forefront of sustainable chemical manufacturing. rsc.org

Exploration of Unprecedented Reactivity Patterns

The pyridine (B92270) ring is electron-deficient, which influences its reactivity. nih.gov The substituents on this compound—the electron-donating butoxy group and the versatile hydroxymethyl group—are expected to modulate this reactivity in interesting ways, opening doors for novel transformations.

Future studies will likely investigate the selective functionalization of the C-H bonds at the C3, C4, and C5 positions of the pyridine ring. acs.org Modern photochemical and transition-metal-catalyzed methods have enabled the direct functionalization of pyridine scaffolds, which were previously challenging to achieve. nih.govacs.org For example, strategies that generate pyridinyl radicals via single-electron transfer (SET) reduction of pyridinium (B92312) ions have shown distinct positional selectivity compared to classical Minisci reactions. acs.org Applying these methods to this compound could lead to the regioselective introduction of alkyl, aryl, or other functional groups, creating a library of novel derivatives. The interplay between the existing substituents and the reaction conditions will be a critical area of mechanistic investigation.

Design and Synthesis of Chemically Advanced Building Blocks

This compound is intrinsically a valuable building block. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a halomethyl or aminomethyl group, providing a handle for a wide range of subsequent reactions. The butoxy group, an ether linkage, offers stability and influences the solubility and electronic properties of the molecule.

This compound is an ideal precursor for the synthesis of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. nih.govacs.org For example, it can serve as a key intermediate for creating bidentate or pincer ligands for transition metal catalysis. The combination of the "hard" nitrogen donor of the pyridine ring and the "soft" oxygen donor of the hydroxymethyl group can be exploited to coordinate with various metal centers, leading to catalysts with unique activities and selectivities. unimi.itcnr.it Research into creating novel pyridine-containing macrocycles or polymers from this building block is a logical next step. unimi.it

Deeper Mechanistic Understanding Through Integrated Experimental and Theoretical Approaches

To fully exploit the potential of this compound, a deep understanding of its reaction mechanisms is essential. Future research will benefit from an integrated approach that combines experimental studies with computational and theoretical chemistry.

For instance, when studying the C-H functionalization of the pyridine ring, density functional theory (DFT) calculations can help predict the most likely sites of reaction and elucidate the transition states of catalytic cycles. nih.gov Investigating the mechanism of catalytic reductions where this molecule might act as a ligand, such as in the reduction of aromatic nitro compounds catalyzed by Palladium(II) complexes, can provide insights into the role of the ligand's electronic and steric properties. acs.org Understanding how the butoxy and hydroxymethyl groups influence the energy barriers for different reaction pathways will be crucial for optimizing reaction conditions and designing more efficient transformations.

Applications in Advanced Materials Science Based on Chemical Properties

The pyridine moiety is a key component in many functional materials due to its electronic properties, thermal stability, and ability to coordinate with metals. nih.govacs.org this compound is a promising candidate for incorporation into advanced materials.

The hydroxymethyl group provides a reactive site for polymerization or for grafting the molecule onto surfaces. This could be used to create:

Functional Polymers: Copolymers incorporating the 6-butoxy-2-pyridylmethanol moiety could exhibit unique optical, electronic, or metal-binding properties.

Modified Surfaces: Self-assembled monolayers on substrates like gold or silica (B1680970) could be formed, creating surfaces with tailored hydrophobicity, metal-ion sensing capabilities, or catalytic activity.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The molecule's ability to act as a ligand could be used to construct porous materials for gas storage, separation, or heterogeneous catalysis. cnr.it

The butoxy group enhances solubility in organic media and can be used to tune the material's bulk properties, such as its glass transition temperature or mechanical flexibility. Future work will focus on synthesizing these materials and characterizing their properties, linking the molecular structure of this compound to macroscopic function.

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood to avoid inhalation of vapors, as pyridine derivatives often exhibit low acute toxicity but unknown chronic effects .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

- Storage : Keep in airtight containers under nitrogen to prevent oxidation, as hydroxymethyl groups are prone to degradation .

How does the butoxy substituent influence the reactivity of this compound in nucleophilic reactions?

Advanced

The electron-donating butoxy group at the 6-position increases the electron density of the pyridine ring, reducing susceptibility to electrophilic attack but enhancing stability in radical reactions. Kinetic studies on analogous compounds (e.g., 6-Methoxypyridine derivatives) show that bulky alkoxy groups slow down SNAr reactions at the 2-position due to steric hindrance . To optimize reactivity:

- Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.

- Introduce directing groups (e.g., boronic acids) for regioselective functionalization .

What methodologies are recommended for evaluating the biological activity of this compound?

Q. Advanced

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays. Pyridine derivatives often target ATP-binding sites .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity with receptors like β3-adrenergic receptors, leveraging structural data from related compounds (e.g., [(6-Methoxypyridin-2-yl)methyl]amine derivatives) .

- Structure-Activity Relationship (SAR) : Modify the butoxy chain length or hydroxymethyl group to assess effects on potency. For example, shorter alkoxy chains may enhance solubility but reduce membrane permeability .

How can researchers address low yields in the hydroxymethylation step of this compound synthesis?

Advanced

Low yields often result from competing side reactions (e.g., over-oxidation or polymerization). Mitigation strategies include:

- Temperature Control : Maintain reactions below 50°C to prevent formaldehyde self-condensation.

- Protecting Groups : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) during subsequent steps .

- Catalyst Optimization : Use Lewis acids like ZnCl₂ to activate formaldehyde, improving electrophilicity .

What analytical techniques are most effective for quantifying this compound in complex mixtures?

Q. Basic